molecular formula C11H8INO3 B8600779 5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid

5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B8600779
M. Wt: 329.09 g/mol
InChI Key: XIJAMGIOZWTABH-UHFFFAOYSA-N
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Description

5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative with significant potential in medicinal chemistry. This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 7th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the iodination of a quinoline precursor. One common method involves the reaction of 7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid is not fully understood but is believed to involve the inhibition of key enzymes or receptors in microbial or cancer cells. The iodine atom may play a crucial role in enhancing the compound’s binding affinity to its molecular targets, leading to increased biological activity. Pathways involved may include DNA synthesis inhibition or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Lacks the iodine atom, resulting in different biological activity.

    5-Bromo-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and potency.

    5-Iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Lacks the methyl group at the 7th position, affecting its chemical properties.

Uniqueness

The presence of both the iodine atom and the methyl group in 5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid makes it unique among quinoline derivatives. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H8INO3

Molecular Weight

329.09 g/mol

IUPAC Name

5-iodo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C11H8INO3/c1-5-2-6(12)10-7(3-5)13-8(11(15)16)4-9(10)14/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

XIJAMGIOZWTABH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)I)C(=O)C=C(N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treatment of a mixture of ethyl 5-iodo-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate and ethyl 7-iodo-5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.449 g) with sodium hydroxide (0.20 g) as described in Example 1c gave a mixture of the corresponding carboxylic acids. Chromatography of this mixture (0.220 g) on a reverse phase carbon-18 column gave 5-iodo-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (12 mg), mp 306° C. δ (360 MHz, DMSO-d6) 2.33 (3H, s, CH3), 6.55 (1H, s, 3-H) and 7.75 (2H, bs, 6-H and 8-H).
[Compound]
Name
carbon-18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 5-iodo-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 7-iodo-5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0.449 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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